(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide

Pharmaceutical Analysis Impurity Profiling Reference Standards

(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, cataloged as Brivaracetam Impurity 53 (CAS 2232201-72-6), is a chiral, non-isomeric process-related impurity of the antiepileptic drug brivaracetam. Characterized by a 2-hydroxy-5-oxo-pyrroline ring and a molecular formula of C₁₁H₁₈N₂O₃, this compound is a critical reference standard for pharmaceutical quality control, distinct from the more common stereoisomeric and hydrolytic degradation impurities of brivaracetam.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B15215749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N(C1O)C(CC)C(=O)N
InChIInChI=1S/C11H18N2O3/c1-3-5-7-6-9(14)13(11(7)16)8(4-2)10(12)15/h6,8,11,16H,3-5H2,1-2H3,(H2,12,15)/t8-,11?/m0/s1
InChIKeyUSYHDFNYBODPOL-YMNIQAILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brivaracetam Impurity 53 Reference Standard: Chemical Identity and Pharmacopoeial Context for Analytical Procurement


(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, cataloged as Brivaracetam Impurity 53 (CAS 2232201-72-6), is a chiral, non-isomeric process-related impurity of the antiepileptic drug brivaracetam [1]. Characterized by a 2-hydroxy-5-oxo-pyrroline ring and a molecular formula of C₁₁H₁₈N₂O₃, this compound is a critical reference standard for pharmaceutical quality control, distinct from the more common stereoisomeric and hydrolytic degradation impurities of brivaracetam [2].

Why Generic Brivaracetam Impurity Standards Cannot Substitute for (2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide


The impurity profile of brivaracetam is highly heterogeneous, comprising stereoisomers, hydrolytic degradation products, and synthetic byproducts, each exhibiting distinct chromatographic behavior and toxicological potential [1]. Generic substitution is analytically invalid because different impurity standards are required to resolve and quantify specific contaminants; for instance, an EP-specified enantiomer standard cannot substitute for this non-isomeric impurity, which demands its own unique retention time and resolution for accurate method validation and quality control in ANDA submissions [2].

Product-Specific Quantitative Evidence Guide for Brivaracetam Impurity 53


Distinct Non-Isomeric Identity vs. Common Pharmacopoeial Impurities

Unlike the three stereoisomeric impurities (IMP-A, B, C) specified in the European Pharmacopoeia (EP), Brivaracetam Impurity 53 is a non-isomeric, process-related impurity [1]. This structural distinction is critical; EP monographs mandate that any unspecified impurity, like Impurity 53, must not exceed 0.1%, requiring a specific reference standard for quantification that no isomeric standard can provide [1].

Pharmaceutical Analysis Impurity Profiling Reference Standards

Chromatographic Resolution Advantage in SFC vs. Reference HPLC Methods

A 2025 study demonstrated that a supercritical fluid chromatography (SFC) method could simultaneously resolve seven isomeric and non-isomeric brivaracetam impurities, including non-isomeric compounds, outperforming European Pharmacopoeia reference HPLC methods in both analysis throughput and environmental friendliness [1]. The SFC method achieved a limit of detection (LOD) range of 1.743–4.207 ng and good accuracy (95.5–105.5%) for the impurity panel, showcasing the viability of modern chromatographic techniques for compounds like Impurity 53 [1].

Supercritical Fluid Chromatography Impurity Separation Analytical Method Development

In Silico Toxicity Differentiation from Hydrolytic Degradation Products

While the alkaline hydrolytic degradation product of brivaracetam (Brivaracetam Acid) has known in silico toxicity predictions, this 2-hydroxy-5-oxo-pyrroline impurity originates from a completely distinct synthetic pathway [REFS-1, REFS-2]. Its unique structure suggests a different toxicological profile, mandating a dedicated reference standard for separate risk assessment and control strategies, as the toxicity data for one impurity class cannot be extrapolated to another [2].

In Silico Toxicology Genotoxicity Degradation Impurities

Priority Application Scenarios for Procuring Brivaracetam Impurity 53 as a Reference Standard


Analytical Method Validation (AMV) for Non-Isomeric Impurity Quantification

When developing an HPLC or SFC method for brivaracetam drug substance, the EP requires control of unspecified impurities ≤0.1%. Brivaracetam Impurity 53 serves as the essential marker for validating system suitability, determining the limit of quantitation (LOQ), and establishing relative response factors (RRF) for this specific non-isomeric contaminant, a step that cannot be achieved with stereoisomer standards [1].

Abbreviated New Drug Application (ANDA) Impurity Profiling

For a generic manufacturer filing an ANDA, demonstrating control over the innovator's impurity profile is mandatory. Procuring a fully characterized standard of this specific 2-hydroxy-5-oxo impurity, with its distinct synthesis pathway, provides definitive proof for the absence or adequate control of this process-related contaminant, directly supporting the Chemistry, Manufacturing, and Controls (CMC) section of the submission [1].

Forced Degradation and Stability Study Discrimination

In forced degradation studies, it is crucial to differentiate between inherent process impurities and true degradation products. Using Brivaracetam Impurity 53 as a reference marker allows analysts to confirm that this 2-hydroxy compound is a synthesis byproduct and not a degradant, preventing misidentification and ensuring accurate stability-indicating method development, a regulatory expectation for drug product stability protocols [2].

Quote Request

Request a Quote for (2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.